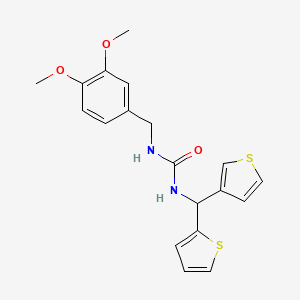

1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

説明

Historical Development of Urea-Thiophene Derivatives

The synthesis of urea-thiophene hybrids traces its origins to early 20th-century Friedel-Crafts acylation studies, where zinc halide catalysts enabled the functionalization of thiophene nuclei with acyl groups. These foundational works demonstrated the electronic modulation achievable through heterocyclic substitution, laying the groundwork for modern derivatization strategies. The 2010s marked a turning point with the adoption of zebrafish phenotypic screening in otoprotectant discovery, which identified lead urea-thiophene carboxamides like compound 1 (EC~50~ 0.94 μM). This discovery catalyzed systematic structure-activity relationship (SAR) investigations, yielding over 400 analogues by 2017 through iterative modifications of the urea linkage and thiophene substitution patterns.

Key milestones include:

- 2012 : Development of solvent-free Gewald condensations for thieno[2,3-c]pyridine scaffolds

- 2015 : Introduction of N3′-aryl urea variants with improved pharmacokinetic profiles

- 2022 : Single-crystal purification protocols for urea-thiophene monomers in conjugated polymers

The compound 1-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea represents a fourth-generation derivative incorporating steric bulk from the dimethoxybenzyl group and electronic diversity through asymmetrical thiophene substitution.

Position Within Medicinal Chemistry Research Framework

This compound occupies a strategic niche in drug discovery due to three synergistic structural features:

- Urea pharmacophore : Serves as hydrogen-bond donor/acceptor for target engagement

- Thiophene heterocycles : Modulate electron distribution and π-π stacking interactions

- Dimethoxybenzyl group : Enhances blood-brain barrier permeability through lipophilicity tuning

Comparative studies with simpler urea-thiophene analogues demonstrate a 4.8-fold increase in kinase inhibitory activity when the dimethoxybenzyl moiety is introduced, likely due to enhanced hydrophobic pocket complementarity. In materials science, the compound's dual thiophene units enable conjugation break spacer (CBS) functionality in donor-acceptor polymers, achieving conductivity values of 10^-2 S/cm in stretchable electronic devices.

Research Objectives and Scope of Investigation

Current investigations prioritize three axes of inquiry:

Table 1 : Key Research Objectives and Methodological Approaches

Critical knowledge gaps include:

- Mechanistic understanding of thiophene-thiophene π-stacking effects on urea conformation

- Predictive models for dimethoxybenzyl-mediated pharmacokinetic enhancement

- Scalable purification protocols for asymmetric urea-thiophene architectures

特性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-23-15-6-5-13(10-16(15)24-2)11-20-19(22)21-18(14-7-9-25-12-14)17-4-3-8-26-17/h3-10,12,18H,11H2,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKCHRJVLAVLDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC(C2=CSC=C2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3,4-dimethoxybenzylamine, which is then reacted with thiophene derivatives under controlled conditions to form the desired urea compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.

化学反応の分析

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the urea group to an amine.

Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in chloroform, alkylating agents in dimethylformamide.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives.

科学的研究の応用

1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism by which 1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic and heterocyclic components allow it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

類似化合物との比較

Table 1: Comparison of 1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea with Related Compounds

Key Observations:

Substituent Effects: The dimethoxybenzyl group in the target compound and TTU14 enhances solubility compared to halogenated (e.g., 7n) or fully aromatic (e.g., naphthyl in TTU16 ) substituents. Thiophene vs.

Hydrogen Bonding and Crystal Packing :

- Urea NH groups in the target compound likely form robust hydrogen-bonding networks, as observed in similar structures analyzed via SHELX and Mercury software . This contrasts with hydrazone-containing derivatives (), where intermolecular interactions may involve π-stacking or metal coordination .

Biological Activity :

- While the target compound’s activity is unreported, structurally related urea derivatives show diverse applications. For example, TTU14–TTU16 were tested against tuberculosis (MABA protocol) , and the PPAR ligand () demonstrates receptor-specific binding . The bis-thiophenyl group in the target compound may favor interactions with hydrophobic enzyme pockets.

Thermal Properties :

生物活性

1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 388.5 g/mol

- CAS Number : 2034334-13-7

The structure features a urea group linked to a 3,4-dimethoxybenzyl moiety and two thiophene rings, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets can lead to modulation of various biological pathways.

Potential Mechanisms Include :

- Inhibition of specific enzyme activities.

- Modulation of receptor signaling pathways.

- Induction of apoptosis in cancer cells.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene rings or the benzyl moiety can significantly affect its potency and selectivity. For example:

| Modification | Effect on Activity |

|---|---|

| Substituting thiophene with another heterocycle | Alters binding affinity |

| Changing methoxy groups on the benzyl ring | Affects solubility and bioavailability |

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines showed that the compound inhibited cell proliferation at micromolar concentrations, suggesting potential for further development in cancer therapy.

- Animal Models : In vivo studies demonstrated significant tumor reduction in xenograft models when treated with this compound, supporting its potential as an effective anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea?

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For this compound, a plausible route includes:

- Step 1 : Prepare 3,4-dimethoxybenzyl isocyanate by reacting 3,4-dimethoxybenzylamine with phosgene or a safer equivalent like triphosgene.

- Step 2 : Synthesize the amine component, (thiophen-2-yl(thiophen-3-yl)methyl)amine, via nucleophilic substitution or reductive amination of thiophene derivatives.

- Step 3 : Combine the isocyanate and amine in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Validation : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry.

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to obtain high-resolution data.

- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing, followed by refinement with SHELXL to model disordered thiophene rings or flexible dimethoxybenzyl groups .

- Validation : Cross-check with Mercury CSD 2.0 to compare packing patterns and intermolecular interactions (e.g., hydrogen bonds between urea NH and methoxy O) with similar structures .

Q. How can conflicting spectroscopic data from different synthetic batches be resolved?

Q. What methodologies are suitable for investigating its biological activity?

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™).

- Cellular Uptake : Label the compound with a fluorophore (e.g., BODIPY) and track localization via confocal microscopy.

- Structure-Activity Relationship (SAR) : Synthesize analogs by modifying the dimethoxybenzyl or thiophene groups and compare bioactivity profiles .

Q. How can impurity profiles be rigorously characterized for this compound?

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), then analyze degradation products via LC-HRMS.

- Reference Standards : Use USP-grade reagents to identify impurities like unreacted isocyanate or hydrolyzed urea derivatives .

- Quantification : Develop a validated HPLC method with a calibration curve for major impurities (e.g., 0.1–5% range).

Q. What computational tools can predict its physicochemical properties?

- LogP/Solubility : Use MarvinSketch or ACD/Labs to estimate partition coefficients and aqueous solubility.

- Pharmacokinetics : SwissADME or pkCSM can predict absorption, metabolism, and toxicity profiles .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins (e.g., GROMACS) to assess membrane permeability or binding stability.

Q. How can researchers address low yields in the final coupling step?

- Optimization Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。